molecular formula C15H23N5O5S3 B2951668 1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1226459-43-3

1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2951668
CAS No.: 1226459-43-3
M. Wt: 449.56
InChI Key: YCCXIIUCDYQIRS-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Formation of 1-(methylsulfonyl)piperidine-4-carboxamide.

  • Step 2: : Synthesis of 2-morpholino-2-oxoethyl thio-1,3,4-thiadiazole.

  • Step 3: : Coupling reaction between the two intermediate compounds under controlled conditions (e.g., specific temperature and pH).

Industrial Production Methods

  • Industrial synthesis often utilizes batch or continuous-flow reactors.

  • Common reagents include solvents like dimethylformamide and catalysts to enhance reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate.

  • Reduction: : Undergoes reduction with agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in tetrahydrofuran.

  • Substitution: : Variety of nucleophiles/electrophiles in polar aprotic solvents.

Major Products

  • Oxidation typically results in sulfone derivatives.

  • Reduction leads to the formation of the corresponding amine.

  • Substitution varies based on reagents, potentially forming a wide range of derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Precursor for other complex molecules.

Biology

  • Investigated for enzyme inhibition properties.

Medicine

  • Explored for anti-inflammatory and anticancer activities.

  • Evaluated for its pharmacokinetic profile.

Industry

  • Utilized in the synthesis of agrochemicals.

  • Component in the development of new materials.

Mechanism of Action

Mechanism

  • The exact mechanism depends on its application.

  • Potential interactions with biological macromolecules, influencing enzyme activity or binding to receptor sites.

Molecular Targets and Pathways

  • Targets might include enzymes involved in inflammation or cancer pathways.

  • Possible modulation of metabolic pathways critical for cell proliferation.

Comparison with Similar Compounds

Comparison

  • Unique due to the combination of a piperidine ring and thiadiazole moiety.

  • Similar compounds include other thiadiazole and piperidine derivatives.

Similar Compounds

  • 1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is one among several compounds with a similar core, each offering distinct properties and applications.

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Properties

IUPAC Name

1-methylsulfonyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5S3/c1-28(23,24)20-4-2-11(3-5-20)13(22)16-14-17-18-15(27-14)26-10-12(21)19-6-8-25-9-7-19/h11H,2-10H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXIIUCDYQIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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